molecular formula C8H4BrIN2O B12957561 6-Bromo-3-iodocinnolin-4-OL

6-Bromo-3-iodocinnolin-4-OL

Cat. No.: B12957561
M. Wt: 350.94 g/mol
InChI Key: LUKVSSITAZVWSJ-UHFFFAOYSA-N
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Description

6-Bromo-3-iodocinnolin-4-OL is a heterocyclic compound that belongs to the cinnoline family It is characterized by the presence of bromine and iodine atoms attached to the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodocinnolin-4-OL typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and iodination of cinnoline derivatives. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodocinnolin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized cinnoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-3-iodocinnolin-4-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodocinnolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-iodoquinolin-4-ol
  • 6-Bromoindirubin-3’-oxime
  • 6-Bromo-4-iodoquinoline

Uniqueness

6-Bromo-3-iodocinnolin-4-OL is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H4BrIN2O

Molecular Weight

350.94 g/mol

IUPAC Name

6-bromo-3-iodo-1H-cinnolin-4-one

InChI

InChI=1S/C8H4BrIN2O/c9-4-1-2-6-5(3-4)7(13)8(10)12-11-6/h1-3H,(H,11,13)

InChI Key

LUKVSSITAZVWSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=NN2)I

Origin of Product

United States

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